molecular formula C9H8BrN3 B1458098 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1211537-03-9

5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine

Cat. No. B1458098
CAS RN: 1211537-03-9
M. Wt: 238.08 g/mol
InChI Key: WWTYPLGVUWUJSU-UHFFFAOYSA-N
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Description

5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine is a chemical compound with the molecular weight of 238.09 . It is used in the field of chemical synthesis .


Synthesis Analysis

Based on the research, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized using scaffold hopping and computer-aided drug design . The synthesis process involved the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst .


Molecular Structure Analysis

The molecular structure of 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine includes a cyclopropyl group attached to the 3-position of the pyrazolo[3,4-b]pyridine ring and a bromine atom attached to the 5-position .


Chemical Reactions Analysis

The compound has been evaluated for its activities to inhibit TRKA . One of the synthesized derivatives, compound C03, showed acceptable activity with an IC50 value of 56 nM .

Future Directions

The future directions for the research and development of 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine and its derivatives could involve further exploration of their potential as TRK inhibitors . This could include more extensive testing of their biological activity, safety, and efficacy.

Mechanism of Action

Target of Action

The primary target of 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells . They have three subtypes, namely TRKA, TRKB, and TRKC, which belong to the receptor tyrosine kinase (RTK) family .

Mode of Action

5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine interacts with its target, TRKs, by inhibiting their activities . Once activated, the intramembrane kinase domain of TRKs is phosphorylated . This compound inhibits this phosphorylation, thereby preventing the downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) that are associated with the proliferation, differentiation, and survival of cells .

Biochemical Pathways

The biochemical pathways affected by 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine are those involving TRKs . These pathways include the Ras/Erk, PLC-γ, and PI3K/Akt signal transduction pathways . By inhibiting TRKs, this compound disrupts these pathways, affecting the proliferation, differentiation, and survival of cells .

Pharmacokinetics

One of its derivatives, compound c03, has been shown to possess good plasma stability . It also has low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 , which could impact its bioavailability.

Result of Action

The result of the action of 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine is the inhibition of cell proliferation and differentiation . This is achieved by inhibiting the activities of TRKs and disrupting the downstream signal transduction pathways .

properties

IUPAC Name

5-bromo-3-cyclopropyl-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-6-3-7-8(5-1-2-5)12-13-9(7)11-4-6/h3-5H,1-2H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTYPLGVUWUJSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C3C=C(C=NC3=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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